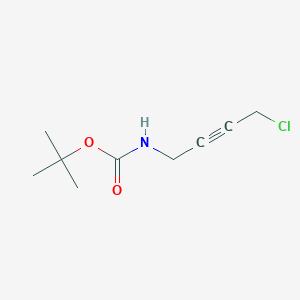

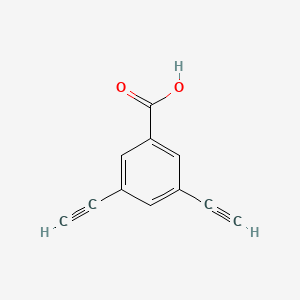

3,5-Diethynylbenzoic acid

Vue d'ensemble

Description

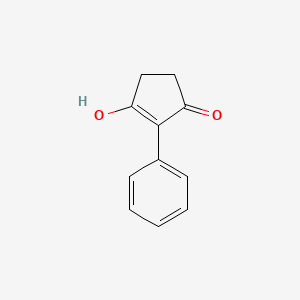

3,5-Diethynylbenzoic acid, also known as 3,5-diEBA, is a synthetic organic compound that is commonly used as a reagent in various scientific experiments. It is a highly versatile compound that is used in a wide range of scientific research applications, including organic synthesis, chromatography, and crystallography. It is also used as an intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. The compound has a molecular weight of 188.16 g/mol and is soluble in water.

Applications De Recherche Scientifique

Biomarker Identification in Nutritional Research

3,5-Diethynylbenzoic acid derivatives, such as 3,5-dihydroxybenzoic acid (3,5-DHBA), are studied for their potential as biomarkers in nutritional research. For instance, Zhu et al. (2014) found that alkylresorcinol metabolites like 3,5-DHBA could be potential biomarkers for whole-grain wheat and rye intake in epidemiologic studies, offering a promising tool for assessing dietary patterns and their health impacts (Zhu et al., 2014).

Material Science and Photonics

Research by Marder et al. (1994) highlights the application of this compound derivatives in material sciences, particularly in the development of chromophores for poled-polymer electrooptic modulators. These materials are significant for their potential use in high-speed electrooptic switching elements, which are essential for telecommunications applications (Marder et al., 1994).

Analytical Chemistry Techniques

The work of Koskela et al. (2008) demonstrates the relevance of this compound derivatives in analytical chemistry, particularly in quantifying alkylresorcinol metabolites in biological samples. This has implications for large-scale epidemiological studies and the exploration of the association between dietary intake and diseases (Koskela et al., 2008).

Synthesis of Novel Compounds

The synthesis and characterization of novel compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, involving this compound derivatives, is a significant area of research. Tamer et al. (2015) studied the structural, spectroscopic, and nonlinear optical properties of such compounds, contributing to the development of materials with potential applications in photonics and materials science (Tamer et al., 2015).

Photophysical Properties

Studies on the photophysical properties of compounds containing this compound derivatives are crucial in the field of photonics. Adhikari et al. (2007) synthesized and characterized carbazole-based dendrimers containing ethynylbenzene and diethynylbenzene cores, which exhibited high quantum yields of fluorescence, indicating their potential use in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).

Safety and Hazards

Safety data sheets suggest that 3,5-Diethynylbenzoic acid may be harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . It should be used only in well-ventilated areas .

Propriétés

IUPAC Name |

3,5-diethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h1-2,5-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZBIUTZPWIHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)C(=O)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476232 | |

| Record name | 3,5-Diethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883106-26-1 | |

| Record name | 3,5-Diethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)